molecular formula C11H7NO B11915899 8-Hydroxynaphthalene-1-carbonitrile CAS No. 55899-55-3

8-Hydroxynaphthalene-1-carbonitrile

Cat. No.: B11915899
CAS No.: 55899-55-3
M. Wt: 169.18 g/mol
InChI Key: IJRMVHNNIXIBOI-UHFFFAOYSA-N
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Description

8-Hydroxynaphthalene-1-carbonitrile is an organic compound that belongs to the naphthalene family It is characterized by a hydroxyl group (-OH) at the 8th position and a nitrile group (-CN) at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxynaphthalene-1-carbonitrile typically involves the following steps:

    Starting Material: The process begins with naphthalene-1,8-diamine.

    Diazotization: The naphthalene-1,8-diamine undergoes diazotization using isoamyl nitrite in acetic acid and ethanol to form a triazine intermediate.

    Sandmeyer Reaction: The triazine intermediate is then subjected to a Sandmeyer reaction with concentrated hydrochloric acid and copper turnings to produce 8-chloronaphthalen-1-amine.

    Final Step: Another Sandmeyer reaction is performed on 8-chloronaphthalen-1-amine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for higher yields and cost-effectiveness. These methods often involve the use of palladium-catalyzed cyanation of aryl bromides .

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Hydroxynaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydroxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Bromonaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

Comparison: In contrast, similar compounds like 8-chloronaphthalene-1-carbonitrile and 8-bromonaphthalene-1-carbonitrile have halogen atoms instead of the hydroxyl group, leading to different chemical properties and reactivity .

Biological Activity

8-Hydroxynaphthalene-1-carbonitrile (8-HNC) is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological effects, and mechanisms of action of 8-HNC, highlighting its potential in antimicrobial and anticancer applications.

Synthesis of this compound

The synthesis of 8-HNC typically involves multi-step reactions starting from naphthalene derivatives. A common method includes the reaction of 8-hydroxy-1-naphthaldehyde with cyanide sources under controlled conditions. This synthetic pathway has been optimized for yield and purity, making it feasible for further biological testing.

Antimicrobial Activity

8-HNC exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism underlying its antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of 8-HNC

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

Recent research indicates that 8-HNC possesses significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to exert its effects through multiple pathways, including the inhibition of topoisomerases and modulation of apoptotic signaling cascades.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of 8-HNC on human colon carcinoma cell lines, it was found that the compound induced cell cycle arrest at the G2/M phase. The IC50 values for different cell lines were as follows:

  • HCT116 (p53 wild type) : IC50 = 0.415 µM
  • HCT116 (p53 null) : IC50 = 0.464 µM

These results suggest a promising selectivity towards cancerous cells while maintaining lower toxicity in normal cells.

The biological activity of 8-HNC can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which play crucial roles in neurotransmitter metabolism.
  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), 8-HNC can halt cell division, thereby preventing tumor growth.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of 8-HNC derivatives has revealed that modifications at specific positions on the naphthalene ring can enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to increase lipophilicity and improve antimicrobial efficacy.

Table 2: Structure-Activity Relationship Insights

SubstituentBiological Activity Enhancement
-Cl (Chloro)Increased antimicrobial potency
-NO2 (Nitro)Enhanced cytotoxicity
-OH (Hydroxyl)Improved solubility

Properties

CAS No.

55899-55-3

Molecular Formula

C11H7NO

Molecular Weight

169.18 g/mol

IUPAC Name

8-hydroxynaphthalene-1-carbonitrile

InChI

InChI=1S/C11H7NO/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6,13H

InChI Key

IJRMVHNNIXIBOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)C(=CC=C2)O

Origin of Product

United States

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